molecular formula C12H22BCl B1586884 Chlorodicyclohexylborane CAS No. 36140-19-9

Chlorodicyclohexylborane

Cat. No.: B1586884
CAS No.: 36140-19-9
M. Wt: 212.57 g/mol
InChI Key: PBBOKJIYEZCTEH-UHFFFAOYSA-N
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Description

Significance of Organoboranes in Modern Synthetic Methodologies

Organoboranes are a class of organometallic compounds containing a carbon-boron bond that have become indispensable in modern organic synthesis. wikipedia.org Their significance stems from their remarkable versatility, enabling a wide array of chemical transformations with high efficiency and selectivity. wikipedia.org

One of the most profound contributions of organoboranes is in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide, is a cornerstone of modern synthetic chemistry, widely employed in the pharmaceutical and materials science industries. acs.org This reaction's tolerance of a broad range of functional groups makes it exceptionally robust and widely applicable. acs.org

Furthermore, organoboranes are central to stereoselective synthesis, allowing for the precise construction of chiral molecules. The hydroboration-oxidation reaction, discovered by Herbert C. Brown, provides a method for the anti-Markovnikov hydration of alkenes, yielding alcohols with a defined stereochemistry. numberanalytics.com The development of chiral borane reagents has further expanded the toolkit for asymmetric synthesis, enabling the production of enantiomerically pure compounds. griffith.edu.au

The applications of organoboranes extend to various other transformations, including reductions, allylations, and the synthesis of amines and halides. wikipedia.org Their unique reactivity, stemming from the electron-deficient nature of the boron atom, allows them to act as Lewis acids and participate in a diverse range of reactions. wikipedia.org This versatility has cemented the role of organoboranes as essential reagents for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. encyclopedia.pubnumberanalytics.com

Historical Development and Evolution of Boron Reagents in Organic Synthesis

The journey of boron reagents from chemical curiosities to indispensable tools in organic synthesis is a testament to fundamental research and serendipitous discovery. While the first organoborane compound was synthesized in the 19th century, their significant application in synthesis began much later. acs.orgthieme.de

A pivotal moment in the history of boron chemistry was the work of Alfred Stock between 1912 and 1936, who synthesized and characterized a series of boron hydrides (boranes). acs.org This laid the groundwork for future investigations into their reactivity. In the 1940s, Hermann Irving Schlesinger and Herbert C. Brown made significant strides with the synthesis of lithium borohydride and the discovery of sodium borohydride, which proved to be highly effective reducing agents for carbonyl compounds. acs.orgbritannica.com

The 1950s marked a revolutionary turning point with Herbert C. Brown's discovery of the hydroboration reaction. numberanalytics.combritannica.com This discovery, which earned him a share of the 1979 Nobel Prize in Chemistry, provided a remarkably simple and general method for the synthesis of organoboranes from alkenes. numberanalytics.combritannica.com Brown and his research group went on to demonstrate the extraordinary synthetic utility of these organoboranes, showing they could be converted into a vast array of organic compounds with high chemo- and stereoselectivity. thieme.debritannica.com

The late 1970s witnessed another landmark achievement with the development of the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction utilizing organoboranes provided a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. acs.org The evolution of boron reagents has continued with the development of more sophisticated and selective reagents, including chiral boranes for asymmetric synthesis and stable boronic acid derivatives that can be carried through multi-step synthetic sequences. griffith.edu.au This continuous innovation has solidified the indispensable role of boron chemistry in the modern synthetic chemist's arsenal.

Properties

IUPAC Name

chloro(dicyclohexyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403001
Record name Chlorodicyclohexylborane
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Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-19-9
Record name Chlorodicyclohexylborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36140-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodicyclohexylborane
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Synthetic Routes to Chlorodicyclohexylborane

Reaction of Dicyclohexylborane with Chlorinating Agents

A principal method for the synthesis of chlorodicyclohexylborane involves the preparation of dicyclohexylborane followed by its reaction with a suitable chlorinating agent. Dicyclohexylborane is typically formed as a solid precipitate from the hydroboration of two equivalents of cyclohexene with one equivalent of a borane source, such as borane-dimethyl sulfide complex, in a solvent like diethyl ether. prepchem.com The isolated dicyclohexylborane solid can then be treated with a chlorinating agent to replace the boron-hydride bond with a boron-chlorine bond.

One documented procedure involves suspending the solid dicyclohexylborane in diethyl ether at 0 °C. prepchem.com Anhydrous hydrogen chloride (HCl) in an ether solution is then added slowly to the suspension. prepchem.com This reaction proceeds with the rapid evolution of hydrogen gas, resulting in a clear solution of this compound. prepchem.com The final product can be purified by distillation, affording yields of approximately 75%. prepchem.com

ReactantsSolventTemperatureYieldBoiling PointReference
Dicyclohexylborane, Anhydrous Hydrogen ChlorideDiethyl ether0 °C75%95-96 °C (0.35 mm) prepchem.com

Utilization of Thionyl Chloride

Thionyl chloride (SOCl₂) is a potent and widely used chlorinating agent capable of converting functional groups like alcohols and carboxylic acids into their corresponding chlorides. ganeshremedies.commasterorganicchemistry.com In the context of organoborane chemistry, its reactivity can be harnessed to replace B-H or B-C bonds with B-Cl bonds. The reaction mechanism generally involves the electrophilic boron atom coordinating to the oxygen of thionyl chloride, followed by an intramolecular rearrangement or substitution that transfers a chlorine atom to the boron center, releasing sulfur dioxide (SO₂) and other byproducts. While this transformation is chemically feasible for converting dicyclohexylborane to this compound, specific, detailed research findings outlining reaction conditions and yields for this particular reaction were not prominent in the surveyed literature.

Utilization of Phosphorus Trichloride

Direct Boron Halogenation Techniques

An alternative and efficient approach to this compound avoids the isolation of the dicyclohexylborane intermediate. This method involves the direct hydroboration of an alkene with a chlorinated borane species. A well-documented example is the reaction of cyclohexene with monochloroborane-methyl sulfide complex (ClBH₂·SMe₂). prepchem.com

In this one-pot procedure, two equivalents of cyclohexene are added to a solution of monochloroborane-methyl sulfide in an inert solvent such as diethyl ether at 0 °C. prepchem.com The monochloroborane hydroborates two molecules of the alkene, directly forming this compound in the reaction mixture. The process is typically complete within a few hours. After removing the solvent under reduced pressure, the pure product can be obtained via distillation. prepchem.com This method is efficient, can be readily scaled, and provides high yields, with reports of 80% isolated yield. prepchem.com

ReactantsSolventTemperatureTimeYieldBoiling PointReference
Cyclohexene, Monochloroborane-methyl sulfideDiethyl ether0 °C2 h80%104-105 °C (0.5 mm) prepchem.com

Reaction Mechanisms and Reactivity of Chlorodicyclohexylborane

Lewis Acidity and Electron Pair Acceptance

Chlorodicyclohexylborane, with the chemical formula (C₆H₁₁)₂BCl, is recognized as a potent Lewis acid. smolecule.comgriffith.edu.au This characteristic stems from the electron-deficient nature of the central boron atom. Boron, in this compound, is bonded to two cyclohexyl groups and a chlorine atom, leaving it with an incomplete octet of electrons. This electron deficiency makes the boron atom a strong electron pair acceptor, readily interacting with Lewis bases, which are electron-pair donors. smolecule.comlibretexts.org

The Lewis acidity of this compound is a key determinant of its reactivity. It facilitates a variety of organic transformations by activating substrates. smolecule.com For instance, in the context of enolboration, the boron atom accepts an electron pair from the carbonyl oxygen of a ketone. This interaction increases the acidity of the α-protons, making them more susceptible to removal by a base. griffith.edu.au The strength of this Lewis acidity can be influenced by the substituents on the boron atom. In comparison to boron trifluoride (BF₃), this compound is a stronger Lewis acid due to factors including the lower degree of π-back-bonding from chlorine to boron compared to fluorine. researchgate.net

The interaction between a Lewis acid like this compound and a Lewis base can be described as the formation of an adduct. libretexts.org In many of its reactions, this compound acts as a catalyst by forming a temporary complex with a reactant, thereby lowering the activation energy of the reaction. smolecule.com

Enolboration Mechanisms

This compound is a widely used reagent for the enolboration of carbonyl compounds, a key step in many carbon-carbon bond-forming reactions, particularly aldol additions. sigmaaldrich.comcore.ac.uk The process involves the conversion of a ketone or other carbonyl derivative into a boron enolate in the presence of a tertiary amine base. griffith.edu.aucore.ac.uk This in-situ generation of the boron enolate is then followed by its reaction with an electrophile, such as an aldehyde. core.ac.uk

The general mechanism for enolboration with this compound involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This enhances the acidity of the α-protons, facilitating their abstraction by a tertiary amine base. The choice of the tertiary amine can influence the stereochemical outcome of the enolization. stackexchange.com The reaction is typically rapid and can be performed in various aprotic solvents like diethyl ether or methylene chloride. researchgate.net

Regio- and Stereoselective Enolboration of Ketones and Other Carbonyl Derivatives

This compound is a valuable reagent for achieving high levels of regio- and stereoselectivity in the enolboration of a wide range of ketones. sigmaaldrich.comresearchgate.net This includes methyl, ethyl, α,β-unsaturated, cyclic, bicyclic, heterocyclic, and aromatic ketones. researchgate.net The regioselectivity refers to which α-proton is removed when two different options exist. For instance, in the enolization of conjugated cyclohexenones with this compound, deprotonation preferentially occurs at the 6-position. researchgate.netresearchgate.net

The stereoselectivity of the enolboration, which determines the geometry of the resulting boron enolate (E or Z), is influenced by several factors, including the structure of the ketone, the boron reagent, and the amine base used. stackexchange.comresearchgate.net For example, the enolization of α,α'-dioxygenated ketones with this compound and a tertiary amine shows that the stereoselectivity is dependent on the protecting groups on the α-oxygen atoms. acs.org Ketones with bulky silyloxy groups tend to form syn aldol products, which are believed to arise from Z-enolates. acs.org

The high degree of control offered by this compound makes it a preferred reagent for enolboration in complex organic syntheses. researchgate.net

Formation of (E)- and (Z)-Boronate Esters and Associated Stereochemical Control

The geometry of the boron enolate, whether it is the (E) or (Z) isomer, is a critical factor in determining the stereochemical outcome of subsequent reactions, such as aldol additions. core.ac.uk Generally, (Z)-boron enolates lead to syn-aldol products, while (E)-boron enolates yield anti-aldol products. core.ac.uk The formation of either the (E)- or (Z)-enolate is influenced by the nature of the leaving group on the boron atom and the steric bulk of the substituents on both the ketone and the boron reagent. stackexchange.com

When using this compound, the chloride leaving group is considered to remain partially associated with the boron during the enolization process. stackexchange.com This influences the transition state geometry and can favor the formation of the (E)-enolate. For example, the reaction of ethyl ketones with this compound in the presence of triethylamine is known to generate the (E)-configured boron enolate. iucr.org Similarly, the reaction of thiophenol propionate with this compound and dimethylethylamine also forms an (E)-boron enolate. beilstein-journals.org

The ability to selectively generate either the (E)- or (Z)-boron enolate provides a powerful tool for controlling the stereochemistry of the final product in organic synthesis. core.ac.uk

Interactions with Nucleophiles and Amine Bases for Enolate Generation

The generation of boron enolates using this compound requires the presence of a tertiary amine base. griffith.edu.au Common bases used include triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA). griffith.edu.austackexchange.com The role of the amine is to deprotonate the α-carbon of the ketone once the carbonyl oxygen has coordinated to the Lewis acidic boron center. griffith.edu.au The choice of the amine base can impact the selectivity of the enolization process. stackexchange.com For instance, bulkier bases like DIPEA can favor the formation of the (Z)-enolate when used with boron triflates, while the less hindered triethylamine is commonly used with this compound. stackexchange.com

The reaction between the ketone, this compound, and the tertiary amine results in the formation of the boron enolate and the trialkylammonium chloride salt, which often precipitates from the reaction mixture. griffith.edu.au

This compound can also react with other nucleophiles. For example, its reaction with chlorodiethylalane can lead to alkylation at a metal center in organometallic complexes. acs.org The reactivity of this compound with various nucleophiles underscores its versatility as a reagent in organic and organometallic chemistry.

Applications of Chlorodicyclohexylborane in Stereoselective Organic Synthesis

Boron-Mediated Aldol Addition Reactions

Chlorodicyclohexylborane is a key reagent for mediating aldol addition reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com It facilitates the formation of β-hydroxy ketones, which are important structural motifs in many natural products and pharmaceuticals. cam.ac.uk The stereoselectivity of these reactions, yielding either syn or anti aldol products, can be effectively controlled. sigmaaldrich.comlookchem.com

General Principles and Utility in Organic Transformations

The use of this compound in conjunction with a tertiary amine, such as triethylamine, allows for the in-situ generation of dicyclohexylboron enolates from ketones. researchgate.netacs.org These enolates are highly reactive and exhibit excellent stereoselectivity in their subsequent reactions with aldehydes. researchgate.netacs.org The bulky cyclohexyl groups on the boron atom play a crucial role in influencing the stereochemical course of the reaction. This methodology has proven to be versatile for the synthesis of complex polyoxygenated compounds. cam.ac.uk

The general utility of this compound extends to various types of aldol reactions, including those involving α,α'-dioxygenated ketones, and reactions with chiral aldehydes and ketones, enabling the synthesis of a wide range of stereochemically defined products. researchgate.netacs.orgunipa.it

Stereocontrol in Aldol Additions of α,α'-Dioxygenated Ketones

The aldol addition reactions of α,α'-dioxygenated ketones mediated by this compound provide a powerful tool for the synthesis of highly functionalized molecules with multiple stereocenters. acs.orgnih.govacs.org The stereochemical outcome of these reactions is highly dependent on the nature of the protecting groups on the α-oxygen atoms and the enolization conditions. researchgate.netacs.orgnih.gov

The choice of protecting groups on the α- and α'-hydroxyl functions of the ketone has a profound impact on the syn/anti stereoselectivity of the aldol addition. For instance, in the case of protected L-erythrulose derivatives, benzylated hydroxyl groups lead predominantly to syn aldol products. researchgate.net In contrast, when benzoyl protecting groups are used under the same reaction conditions, the corresponding anti aldols are formed with high selectivity. researchgate.net This demonstrates the critical role of the electronic and steric nature of the protecting groups in directing the stereochemical pathway of the reaction.

A study on the aldol reactions of α'-benzoyloxy ketones with aldehydes using this compound and N,N-diisopropylethylamine showed high stereoselectivity (97–99.5% ds) for the anti adducts. researchgate.net Conversely, the corresponding benzyl ether favored the formation of the syn adducts. researchgate.net

Table 1: Influence of Protecting Groups on Stereoselectivity

Ketone SubstrateProtecting GroupMajor Aldol Product
L-Erythrulose derivativeBenzylSyn
L-Erythrulose derivativeBenzoylAnti
α'-Benzoyloxy ketoneBenzoylAnti
α'-Benzyloxy ketoneBenzylSyn

This table is based on findings from aldol reactions mediated by this compound.

The presence of bulky silyloxy protecting groups on the α-oxygen atoms of ketones has been shown to favor the formation of syn aldol products. acs.orgnih.govacs.org This outcome is attributed to the preferential formation of the (Z)-boron enolate during the enolization step. researchgate.netacs.orgnih.govacs.org The steric bulk of the silyloxy groups directs the enolization process to selectively produce the (Z)-isomer of the enolate. acs.orgnih.gov

The formation of the (Z)-enolate is a key determinant for achieving high syn selectivity in the subsequent aldol addition, proceeding through a Zimmerman-Traxler-type transition state.

The mechanism of enolization in this compound-mediated aldol reactions, particularly with α,α'-dioxygenated ketones, involves a consideration of chelation and non-chelation pathways. The presence of bulky silyloxy groups on the ketone substrate appears to rule out the participation of a chelate-controlled enolization process. researchgate.netacs.orgnih.govacs.org In a chelation pathway, the boron reagent would coordinate to both the carbonyl oxygen and an α-oxygen atom, influencing the geometry of the resulting enolate. However, the steric hindrance imposed by bulky protecting groups disfavors this chelation. acs.orgnih.gov

Instead, a non-chelation pathway is proposed, where the stereoselectivity is primarily governed by steric interactions between the bulky protecting groups, the dicyclohexylboron moiety, and the base. researchgate.netnih.gov This leads to the observed preference for (Z)-enolate formation and, consequently, syn-aldol products. researchgate.netnih.gov

Role of Bulky Silyloxy Groups in Z Enolate Formation

Diastereoselective Aldol Additions with Chiral Aldehydes and Ketones

This compound is instrumental in mediating highly diastereoselective aldol additions involving chiral aldehydes and ketones. researchgate.netresearchgate.net These reactions, often referred to as double diastereoselective aldol reactions, allow for the synthesis of products with multiple, well-defined stereocenters. researchgate.netunipa.itresearchgate.net

In the reaction of a dicyclohexylboron enolate of a chiral ethyl ketone derived from L-erythrulose with various chiral aldehydes, both matched and mismatched diastereoselection have been observed. researchgate.net The stereochemical outcome for reactions with chiral α-methyl aldehydes can be rationalized using the Felkin-Anh model. researchgate.net However, for α-oxygenated aldehydes, the Cornforth model provides a more accurate prediction of the observed stereoselectivity. researchgate.netresearchgate.net

Similarly, anti-aldol reactions of an L-erythrulose derivative with several α-chiral aldehydes mediated by this compound have been shown to proceed with good yields and stereoselectivities. researchgate.net The results of these reactions are best explained by assuming a boat-like transition state that minimizes 1,3-allylic strain and avoids unfavorable syn-pentane interactions. researchgate.net This level of predictability is crucial for the strategic synthesis of complex target molecules. cam.ac.uknih.gov

Procedure for Preparing Anti-Aldols

The generation of anti-aldol products using this compound relies on the selective formation of an (E)-boron enolate from a ketone. This is typically achieved by reacting the ketone with this compound in the presence of a tertiary amine, such as triethylamine or dimethylethylamine. beilstein-journals.orgttu.edu The resulting (E)-enolate then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state to furnish the anti-aldol adduct with high diastereoselectivity. researchgate.net

A general procedure involves the following steps:

The ketone is treated with this compound and a suitable tertiary amine in an ethereal solvent like diethyl ether at a low temperature, often 0 °C. d-nb.info

After a period of stirring to ensure complete enolate formation, the reaction mixture is cooled to -78 °C. nih.gov

The aldehyde is then added to the solution of the boron enolate. nih.gov

The reaction is stirred for a specified time at low temperature before being quenched and worked up. nih.gov Oxidative workup, commonly with hydrogen peroxide, is often required to cleave the boron-oxygen bond and liberate the desired β-hydroxy ketone. ttu.edud-nb.info

This methodology has been successfully applied to the synthesis of various complex molecules. For instance, in the synthesis of intermediates for borrelidin biosynthesis, a thiophenol propionate was reacted with this compound and dimethylethylamine to form an (E)-boron enolate, which then reacted with an aldehyde to yield the anti-aldol product. beilstein-journals.org Similarly, in the synthesis of 2,18-seco-lankacidinol B, an anti-selective aldol-lactonization cascade was initiated by reacting a β-keto imide with an aldehyde in the presence of excess this compound. nih.gov

Procedure for Preparing Syn-Aldols

Conversely, the preparation of syn-aldol products using this compound is achieved through the formation of a (Z)-boron enolate. The stereoselectivity of the enolization process is highly dependent on the structure of the ketone, particularly the nature of protecting groups on α-oxygen atoms. nih.govacs.org Ketones bearing bulky silyloxy groups have been shown to preferentially form (Z)-enolates, which then lead to syn-aldol products upon reaction with aldehydes. nih.govacs.org This observation suggests that chelation control is not the dominant factor in the enolization of ketones with sterically demanding protecting groups. acs.org

The general procedure for preparing syn-aldols is similar to that for anti-aldols, with the key difference being the choice of ketone substrate that favors the formation of the (Z)-enolate. researchgate.net A notable application is in the stereoselective synthesis of the cytokine modulator (−)-cytoxazone, where a syn-stereoselective aldol addition mediated by this compound was a key step. researchgate.net

Double Diastereoselection Studies

Double diastereoselection studies investigate the influence of chirality in both the boron enolate and the aldehyde on the stereochemical outcome of the aldol reaction. These studies are crucial for understanding the interplay of reactant control and reagent control in determining the final stereochemistry.

In reactions involving the dicyclohexylboron enolate of a chiral ethyl ketone derived from L-erythrulose and various chiral aldehydes, both matched and mismatched pairings have been observed. researchgate.netnih.gov When the inherent facial bias of the chiral enolate and the chiral aldehyde align to favor the formation of the same diastereomer, it is referred to as a "matched" pair, typically resulting in high diastereoselectivity. researchgate.net Conversely, when their facial biases oppose each other, it is a "mismatched" pair, often leading to lower diastereoselectivity. researchgate.net

For α-methyl aldehydes, the stereochemical outcome can generally be explained by the Felkin-Anh model. researchgate.netnih.gov However, for α-oxygenated aldehydes, the Felkin-Anh model is often insufficient, and the Cornforth model provides a better explanation for the observed stereoselectivities. researchgate.netresearchgate.net The results of anti-aldol reactions between an L-erythrulose derivative and chiral aldehydes have been rationalized by invoking boat-like transition states that minimize 1,3-allylic strain and avoid syn-pentane interactions. researchgate.netnih.gov

Double Diastereoselection in Aldol Reactions with a Chiral Boron Enolate
Chiral Aldehyde TypeObserved OutcomeApplicable ModelReference
α-Methyl AldehydesGenerally predictable stereoselectivityFelkin-Anh researchgate.netnih.gov
α-Oxygenated AldehydesFelkin-Anh model often failsCornforth model provides better explanation researchgate.netresearchgate.net
Internal 1,3-Induction in Enolate-Mediated Reactions

Internal 1,3-induction refers to the stereochemical influence exerted by a chiral center within the enolate itself on the outcome of the reaction. In aldol additions of protected L-erythrulose derivatives mediated by this compound, the resident chirality of the enolate was found to promote complete internal 1,3-induction, which was syn in both syn- and anti-aldol products. researchgate.net This demonstrates the powerful directing effect of the enolate's internal stereochemistry.

Mechanistic and Transition State Analysis in Boron Enolate Chemistry

The stereochemical outcome of this compound-mediated aldol reactions is rationalized by analyzing the transition state of the reaction. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is widely accepted for explaining the stereoselectivity. researchgate.net In this model, the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thus dictating the stereochemistry of the product.

For anti-aldol reactions, boat-like transition states are sometimes proposed to better explain the observed stereoselectivity, particularly in cases of double diastereoselection where minimizing 1,3-allylic strain and avoiding syn-pentane interactions are critical. researchgate.netnih.gov

Application and Limitations of Felkin-Anh and Cornforth Models

In the realm of stereoselective aldol additions, this compound is instrumental in generating boron enolates. The stereochemical outcome of the reaction of these enolates with chiral aldehydes is often rationalized using predictive models such as the Felkin-Anh and Cornforth models.

The Felkin-Anh model generally provides an adequate explanation for the stereochemical outcome of reactions with chiral α-methyl aldehydes. researchgate.netresearchgate.net However, its predictive power diminishes when applied to α-oxygenated aldehydes. researchgate.netresearchgate.net In these cases, strict adherence to the Felkin-Anh model does not satisfactorily account for the observed results. researchgate.netresearchgate.net

For α-oxygenated aldehydes, the Cornforth model often provides a better explanation for the observed stereoselectivity. researchgate.netresearchgate.net This is attributed to the influence of dipolar repulsions between the electronegative oxygen atom on the α-carbon and the incoming nucleophile. researchgate.net The Cornforth model proposes a transition state where the aldehyde's carbonyl group and the Cα-O bond are in an anti-coplanar arrangement to minimize these repulsive forces. researchgate.net The competition between Felkin-Anh and Cornforth pathways highlights the limitations of relying on a single model and underscores the complex interplay of steric and electronic factors in determining the stereochemical course of these reactions. researchgate.netresearchgate.net

Analysis of Boat-like Transition States and Strain Minimization

Beyond the chair-like transition states commonly invoked in aldol reaction models, the participation of boat-like transition states has been proposed to explain the stereochemical outcomes in certain this compound-mediated aldol reactions. researchgate.netresearchgate.net These boat-like transition states are particularly relevant in minimizing 1,3-allylic strain and avoiding syn-pentane interactions, which can be destabilizing in chair-like arrangements. researchgate.netresearchgate.net

The adoption of a boat-like conformation allows the substituents to adopt positions that reduce these unfavorable steric interactions, thereby lowering the energy of the transition state and influencing the stereochemical outcome of the reaction. researchgate.netresearchgate.net Computational studies and experimental data have provided support for these mechanistic proposals, offering a more nuanced understanding of the factors governing stereoselectivity in these complex reactions. researchgate.netcore.ac.uk

Mukaiyama Aldol Addition Reactions

This compound also serves as a reactant in Mukaiyama aldol addition reactions. scientificlabs.co.ukchemicalbook.comlookchem.comchemicalbook.com In this context, it is used to generate boron enolates from ketones or other carbonyl compounds. These pre-formed boron enolates then react with aldehydes to form β-hydroxy ketones. The use of this compound allows for the regio- and stereoselective formation of the enolate, which in turn influences the stereochemistry of the final aldol product.

Hydroboration Reactions

This compound is a valuable reagent in hydroboration reactions, a fundamental process in organic synthesis for the conversion of alkenes into organoboranes. cymitquimica.comsmolecule.com

Regioselective Hydroboration of Alkenes

One of the key features of hydroboration with this compound is its high regioselectivity. smolecule.com In the addition of the B-H bond across a carbon-carbon double bond, the boron atom preferentially adds to the less substituted carbon atom, while the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comyoutube.comyoutube.com This anti-Markovnikov selectivity is a hallmark of hydroboration and is particularly useful for the synthesis of specific isomers of alcohols and other functional groups. masterorganicchemistry.comacs.org The steric bulk of the dicyclohexyl groups on the boron atom plays a significant role in directing this regioselectivity.

Formation of Organoboranes with Specific Functionalities

This compound is utilized in the synthesis of organoboranes with specific functionalities. smolecule.com The hydroboration of alkenes containing various functional groups allows for the introduction of a borane moiety into a molecule that already possesses other reactive sites. The resulting organoborane can then be used in subsequent transformations, such as cross-coupling reactions (e.g., Suzuki coupling), to form new carbon-carbon bonds. This ability to create complex molecules with specific functionalities makes this compound a valuable tool in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com

Cyclohexyl Group Transfer and Functionalization

While this compound is widely recognized for its role as a Lewis acid and in the formation of boron enolates for stereoselective aldol reactions, its capacity to act as a cyclohexyl group transfer agent is a noteworthy aspect of its reactivity. This functionality allows for the introduction of a cyclohexyl moiety onto various substrates. The robust nature of the cyclohexyl group makes it a valuable component in medicinal chemistry and materials science, where it can influence lipophilicity, metabolic stability, and conformational rigidity.

Research has demonstrated that under specific reaction conditions, one of the cyclohexyl groups from the boron center can be transferred to an electrophilic carbon atom. This process typically involves the formation of a tetracoordinate borate complex, which then undergoes rearrangement to deliver the cyclohexyl group. The efficiency and selectivity of this transfer are influenced by factors such as the nature of the substrate, the solvent system, and the presence of additives. Functionalization reactions subsequent to the cyclohexyl group transfer can then be employed to further elaborate the molecular structure, providing a pathway to diverse and complex target molecules.

Advanced Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. organic-chemistry.orgchemistry.coachfiveable.mersc.orgchemrevise.org this compound has proven to be an invaluable reagent in facilitating several advanced C-C bond-forming reactions, offering high levels of stereoselectivity and functional group tolerance. lookchem.comscientificlabs.co.ukchemicalbook.com

C-Alkylation of Aromatic Aldimines

This compound serves as an effective reagent for the C-alkylation of aromatic aldimines. lookchem.comscientificlabs.co.ukchemicalbook.comlookchem.com This transformation allows for the introduction of an alkyl group to the carbon atom of the imine functionality. The reaction proceeds through the formation of a boron enolate or a related intermediate, which then reacts with an alkylating agent. The steric bulk of the dicyclohexylboryl group plays a crucial role in directing the stereochemical outcome of the reaction, often leading to high levels of diastereoselectivity. This method provides a valuable route for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and other biologically active compounds.

Microwave-Assisted Ring Closing Metathesis (RCM) Reactions

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. molaid.comnih.govresearchgate.net The use of microwave irradiation has been shown to significantly accelerate these reactions. nih.govresearchgate.net this compound has emerged as a beneficial additive in microwave-assisted RCM reactions. lookchem.comscientificlabs.co.ukchemicalbook.comnih.govfigshare.com

In the context of RCM, this compound functions as a Lewis acid additive. grafiati.comcanterbury.ac.nz Its addition to the reaction mixture can lead to a marked improvement in reaction yields. nih.gov This enhancement is attributed to the ability of the Lewis acid to coordinate to the substrate or the ruthenium catalyst, potentially preventing the formation of catalyst-deactivating chelates and promoting the desired cyclization pathway. researchgate.netgrafiati.com Studies have shown that for certain diene substrates, the presence of this compound is crucial for achieving efficient ring closure, particularly in the synthesis of macrocyclic structures. researchgate.netnih.gov For example, in the synthesis of macrocyclic β-strand templates, the addition of this compound to both thermal and microwave-assisted RCM of specific dienes significantly improved the yield of the desired macrocycles. researchgate.netnih.gov

Table 1: Effect of this compound in RCM Reactions

Substrate TypeReaction ConditionRole of (C₆H₁₁)₂BClOutcomeReference
Diene precursors for macrocyclesThermal & MicrowaveLewis Acid AdditiveMarkedly improved yield nih.gov
Diene precursors for β-strand templatesMicrowaveLewis Acid AdditiveImproved yield researchgate.net

Reactions Involving Organomagnesium Halides (e.g., Allenylmagnesium Bromide)

The interaction of this compound with organomagnesium halides, such as allenylmagnesium bromide, opens up unique avenues for chemical transformations. This combination leads to the in-situ generation of highly reactive organoborate species that can participate in subsequent reactions.

The reaction between this compound and an organomagnesium halide results in the formation of a tetracoordinate ate-complex. Specifically, with allenylmagnesium bromide, an allenylborate complex is generated. These intermediates are not typically isolated but are subjected to conditions that promote further reactivity. One of the fascinating pathways available to these organoborate complexes is their participation in electrocyclic reactions. youtube.com An electrocyclic reaction is a pericyclic process that involves the formation of a sigma bond and the corresponding loss of a pi bond, or vice versa, in a concerted manner. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is conducted under thermal or photochemical conditions. youtube.com The unique electronic environment provided by the boron atom in the organoborate complex can influence the facility and stereoselectivity of these electrocyclic ring-closure or ring-opening reactions, providing access to complex cyclic and acyclic structures that might be challenging to synthesize through other methods.

Application in the Synthesis of o-Quinodimethanes

This compound has emerged as a valuable reagent in stereoselective organic synthesis, particularly in the generation of highly reactive intermediates such as o-quinodimethanes. These intermediates are pivotal in the construction of complex polycyclic and heterocyclic frameworks through cycloaddition reactions. The dicyclohexylboryl group, introduced via this compound, plays a crucial role in the formation and subsequent reactions of the o-quinodimethane species.

One notable application involves the reaction of organoboranes with lithiated alkynes to generate o-quinodimethane intermediates. For instance, the treatment of an allenyldicyclohexylborane with a lithiated allenyne derivative leads to the formation of an organoborate complex. This complex can then be treated with an electrophile, such as trimethyltin chloride, to furnish an enediallene derivative in situ. A subsequent electrocyclic reaction generates the corresponding o-quinodimethane, which bears a dicyclohexylboryl group. wvu.edu

The presence of the dicyclohexylboryl group in the o-quinodimethane intermediate offers distinct advantages. It can influence the stereochemical outcome of subsequent reactions and also serve as a synthetic handle for further transformations. For example, the boryl group can be converted into other functional groups, such as an allyl or iodo substituent, enabling the synthesis of highly substituted aromatic rings in a single operational sequence. wvu.edu In one documented case, the resulting o-quinodimethane underwent a wvu.eduacs.org-sigmatropic hydrogen shift, and subsequent oxidative workup and protonation yielded a substituted phenol. wvu.edu

The general strategy of using organoboranes to generate o-quinodimethanes is a powerful tool in organic synthesis, allowing for the creation of these transient species under controlled conditions. acs.org These intermediates are highly valued for their participation in inter- and intramolecular Diels-Alder reactions, providing access to a wide variety of fused six-membered rings. oup.com The versatility of this approach is further underscored by the ability to generate a range of o-quinodimethanes by employing different combinations of organoboranes and lithiated alkynes. wvu.edu

Catalytic Roles of Chlorodicyclohexylborane

General Lewis Acid Catalysis in Diverse Organic Transformations

The primary catalytic application of chlorodicyclohexylborane is as a Lewis acid for the generation of boron enolates from ketones, which then undergo highly stereoselective reactions with electrophiles, particularly aldehydes. researchgate.net This methodology is a cornerstone of modern asymmetric synthesis.

Detailed research has demonstrated its effectiveness in mediating aldol additions of ketones that possess oxygen-containing functional groups at the alpha (α) and alpha-prime (α') positions. acs.org In these reactions, the stereochemical outcome is highly dependent on the nature of the protecting groups on the α-oxygen atoms. For example, investigations into aldol additions of variously O-protected α,α'-dioxygenated ketones using this compound in the presence of a tertiary amine revealed that ketones with bulky silyloxy groups predominantly yield syn-aldol products. This outcome suggests the formation of Z-enolates, a process influenced by the steric hindrance of the protecting groups. researchgate.net

Furthermore, this compound has been successfully employed in anti-selective aldol reactions. In one study, the reaction of an aldehyde with a boron enolate, formed from thiophenol propionate using this compound and dimethylethylamine, yielded the desired 2,3-anti diastereomers in good yield. beilstein-journals.org This highlights the reagent's utility in controlling diastereoselectivity by generating specific enolate geometries.

Beyond aldol-type reactions, this compound is a known reactant or catalyst for a range of other organic transformations. sigmaaldrich.com These include:

Mukaiyama Aldol Additions: A Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. sigmaaldrich.com

C-alkylation of Aromatic Aldimines: Facilitating the addition of nucleophiles to the carbon of the imine bond. sigmaaldrich.com

Ring-Closing Metathesis: Used in microwave-assisted protocols for ring formation. sigmaaldrich.com

Reversible Ketone-Ketone Aldol Reactions: Mediating the equilibrium between reactants and products in self-aldol additions. sigmaaldrich.com

The table below summarizes key findings from studies utilizing this compound as a catalyst.

Reaction TypeSubstratesKey FindingsYield / Selectivity
Aldol Addition α,α'-Dioxygenated ketones with bulky silyloxy groups + AldehydesFavors the formation of syn-aldol adducts via a proposed Z-enolate. researchgate.netHigh stereoselectivity
Aldol Addition α'-Benzoyloxy ketone + AldehydesLeads to high stereoselectivity for crystalline anti-aldol adducts. researchgate.net97–99.5% ds
Anti-Selective Aldol Addition Aldehyde + Thiophenol propionateForms an (E)-boron enolate, leading to the 2,3-anti diastereomer. beilstein-journals.org57% over two steps
Aldol Addition 1,3-Dioxan-5-ones + BenzaldehydeGenerates boron enolates that react to give the anti-aldol product selectively. researchgate.netup to 96:4 anti:syn ratio

Comparative Studies with Other Boron-Based Catalysts

The catalytic activity of this compound is best understood when compared with other common boron-based Lewis acids, such as boron trihalides (e.g., BF₃, BCl₃) and perhalogenated triarylboranes like tris(pentafluorophenyl)borane (B(C₆F₅)₃). researchgate.netmdpi.com The catalytic behavior of these compounds is dictated by a combination of their Lewis acidity and steric properties. bohrium.com

Lewis Acidity and Steric Hindrance: Boron trihalides are among the simplest boron-based Lewis acids. mdpi.com Their Lewis acidity generally increases from BF₃ to BBr₃, a trend opposite to the electronegativity of the halogens. This is explained by the degree of π-backbonding from the halogen lone pairs to the vacant p-orbital on the boron atom, which is most effective for fluorine. thieme-connect.de These are small, highly reactive molecules often used for a broad range of reactions but can lack selectivity. wikipedia.org

Tris(pentafluorophenyl)borane, often called BCF, is a powerful and widely used Lewis acid catalyst that is significantly more acidic than triarylboranes without electron-withdrawing groups. researchgate.netbohrium.com Its high acidity and thermal stability have made it a catalyst for a vast number of transformations, including hydrosilylation, hydroboration, and C-F bond activation. researchgate.netmdpi.com

This compound occupies a unique position. While it is a competent Lewis acid, its most defining feature is the steric bulk of the two cyclohexyl groups. This steric hindrance is the primary reason for its high efficacy in stereoselective synthesis. Unlike the more open and broadly reactive B(C₆F₅)₃ or the small boron trihalides, this compound excels at creating a highly organized transition state during enolate formation, thereby directing the stereochemical outcome of subsequent reactions. researchgate.netbeilstein-journals.org While B(C₆F₅)₃ might be a more potent general Lewis acid for activating a wider range of substrates, this compound provides superior control in reactions where enolate geometry is paramount. researchgate.netresearchgate.net

The following table provides a comparative overview of these catalysts.

CatalystKey FeaturesPrimary Catalytic Applications
This compound Moderate Lewis acidity; High steric hindrance.Generation of stereodefined boron enolates for highly diastereoselective aldol reactions. researchgate.netbeilstein-journals.org
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Strong Lewis acid; Thermally stable; Sterically accessible boron center.Hydrosilylation, polymerization, frustrated Lewis pair (FLP) chemistry, C-F activation. researchgate.netmdpi.com
Boron Trifluoride (BF₃) Hard Lewis acid; Gaseous; Strong B-F bonds.Friedel-Crafts reactions, catalysis of cycloadditions, ether cleavage. wikipedia.orgthieme-connect.de
Boron Trichloride (BCl₃) Stronger Lewis acid than BF₃; Highly reactive.Ether cleavage, catalyst for various electrophilic reactions. thieme-connect.decardiff.ac.uk

Advanced Theoretical and Computational Studies of Chlorodicyclohexylborane Reactions

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of chlorodicyclohexylborane-mediated reactions. researchgate.netresearchgate.net These studies focus on the energetics and geometries of reactants, transition states, and products to understand the stereochemical outcomes.

For instance, in aldol additions, the geometry of the boron enolate, whether (Z) or (E), is crucial in determining the relative stereochemistry of the aldol product. core.ac.uk Computational models have been effectively used to rationalize the observed high levels of diastereoselectivity by analyzing the chair-like or boat-like transition states. researchgate.netcore.ac.uk DFT calculations have provided support for mechanistic proposals, explaining why certain protecting groups on the ketone lead to syn aldols while others result in anti aldols. researchgate.net These calculations help to visualize and quantify the subtle steric and electronic interactions that govern the reaction pathway. researchgate.net

Frequency calculations are a key component of these investigations, used to confirm that optimized structures correspond to either a minimum on the potential energy surface (zero imaginary frequencies) or a first-order saddle point, which represents the transition state (one imaginary frequency). utoronto.ca

Computational Approaches to Predicting and Understanding Stereoselectivity (e.g., Felkin-Anh, Cornforth)

Computational chemistry provides a powerful lens through which to understand and predict the stereoselectivity of reactions involving this compound, particularly in the context of established models like the Felkin-Anh and Cornforth models. researchgate.netresearchgate.net These models provide a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.

In many aldol reactions mediated by this compound involving chiral α-methyl aldehydes, the Felkin-Anh model accurately predicts the stereochemical outcome. researchgate.netresearchgate.net This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. uwindsor.ca

However, for α-oxygenated or other α-heteroatom-substituted aldehydes, the Felkin-Anh model alone is often insufficient. researchgate.netresearchgate.net In these cases, dipolar repulsions between the electronegative atom and the carbonyl oxygen become significant. researchgate.net Computational studies have shown that a Cornforth-like transition state, where the aldehyde C=O and Cα-X bonds (where X is the heteroatom) are in an anti-coplanar orientation, provides a better explanation for the observed stereoselectivity. researchgate.netresearchgate.net Density functional calculations have been used to support the proposed mechanistic dichotomy between the Felkin-Anh and Cornforth pathways, highlighting the role of electronic effects in dictating the preferred transition state geometry. researchgate.netresearchgate.net

Modeling Enolate Geometry and Reactivity Profiles

The geometry of the boron enolate formed from a ketone and this compound is a critical determinant of the stereochemical outcome of subsequent aldol reactions. core.ac.uk Computational modeling plays a vital role in understanding the factors that control the formation of (Z)- versus (E)-enolates and their subsequent reactivity.

The choice of base and the steric and electronic nature of the ketone substituents influence the enolate geometry. bham.ac.uk Theoretical models, such as the Ireland model, provide a basis for predicting enolate geometry, although it is a simplification of the complex reality of organolithium or boron enolate formation. bham.ac.uk

Quantum mechanical calculations allow for a more detailed analysis of the transition states leading to both (Z)- and (E)-enolates. These calculations can reveal the subtle energetic differences that dictate the preferred geometry. For example, studies have shown that the use of this compound can favor the formation of the (E)-boron enolate of propiophenone with high selectivity (1:99 Z/E). core.ac.uk

Furthermore, computational studies can model the reactivity of these different enolate geometries. By calculating the activation energies for the reaction of both (Z)- and (E)-enolates with an aldehyde, researchers can predict the major diastereomer of the aldol product. This is based on the principle that (Z)-boron enolates typically lead to syn aldol products, while (E)-boron enolates yield anti aldol products, a correlation rationalized through Zimmerman-Traxler-type transition state models. core.ac.uk

Application of Computational Chemistry in Designing New Reactivity

Computational chemistry is not only a tool for explaining observed reactivity but is also increasingly used to design new reactions and catalysts. In the context of this compound and related reagents, computational methods can guide the development of novel synthetic strategies.

For example, molecular modeling can be used to design new substrates or chiral auxiliaries that could lead to enhanced stereoselectivity in this compound-mediated reactions. By simulating the transition states of potential reactions, chemists can predict which structural modifications are most likely to lead to the desired outcome before embarking on extensive experimental work. canterbury.ac.nz

Computational studies can also help in understanding and overcoming limitations in existing methodologies. For instance, if a particular reaction involving this compound gives low yields or poor selectivity, computational analysis of the reaction pathway might reveal competing side reactions or unfavorable transition states. This knowledge can then be used to modify the reaction conditions or reagents to favor the desired pathway.

The synergy between computational and experimental chemistry is powerful. Theoretical predictions can inspire new experiments, while experimental results provide crucial benchmarks for refining computational models. researchgate.net This iterative process of prediction, experimentation, and refinement accelerates the discovery and optimization of new chemical transformations.

Future Research Directions in Chlorodicyclohexylborane Chemistry

Development of Novel Synthetic Methodologies Employing Chlorodicyclohexylborane

Future efforts in this area are focused on expanding the synthetic arsenal beyond the well-documented aldol additions. While this compound is a reagent of choice for preparing anti-aldol products, researchers are exploring its application in more complex and tandem reaction sequences. cymitquimica.comsigmaaldrich.com The development of one-pot procedures that combine the formation of boron enolates with subsequent reactions is a key area of interest, aiming to increase synthetic efficiency. worktribe.comsigmaaldrich.com

Investigations into its use in other transformations, such as microwave-assisted ring-closing metathesis (RCM) and the C-alkylation of aromatic aldimines, are also gaining traction. scientificlabs.co.uksigmaaldrich.com Future research will likely focus on broadening the substrate scope for these reactions and integrating this compound into novel catalytic cycles. For instance, its role as a Lewis acid catalyst in RCM reactions, potentially in conjunction with metal catalysts like the Hoveyda-Grubbs catalyst, presents an avenue for creating complex cyclic structures with high stereocontrol. rutgers.educhemimpex.com Furthermore, the development of methodologies that harness its reactivity for reversible ketone-ketone aldol reactions could provide new pathways for dynamic combinatorial chemistry. scientificlabs.co.uk

Exploration of Expanded Applications in Complex Molecule Synthesis and Drug Discovery

The demonstrated success of this compound in controlling stereochemistry makes it an invaluable tool for the total synthesis of complex, biologically active molecules. Its application is crucial in constructing key fragments of natural products, a role that is expected to expand significantly.

Notable syntheses that have leveraged the stereodirecting power of this compound include:

(-)-Cytoxazone : A key step in the synthesis of this cytokine modulator involved a syn-stereoselective aldol addition mediated by this compound. smolecule.com

Amphidinolides : It was instrumental in the synthesis of the C(19)-C(26) subunit of amphidinolide B(1) and B(2) and later in a highly diastereoselective aldol reaction to prepare the C10–C17 fragment for the total synthesis of the amphidinolide F carbon framework. nih.govdigitellinc.com

Archazolids : In the synthesis of simplified archazolid analogues, which exhibit potent anticancer activity, a Paterson aldol reaction using this compound was employed to condense key fragments. scientificlabs.co.uk

Chiral Flavonoids : The synthesis of (+)-cryptogione F, a chiral A-ring flavonoid, utilized an aldol reaction between a methyl ketone and cinnamaldehyde that was mediated by this compound. worktribe.comsigmaaldrich.com

Other Natural Products : The reagent has also been used in the stereocontrolled synthesis of the glycosidase inhibitor alkaloid australine and in approaches to the guanidinium alkaloid batzelladine D. rutgers.edunih.gov

Future research will undoubtedly apply this reagent to the synthesis of other intricate molecular architectures. The reliability of this compound-mediated reactions allows synthetic chemists to tackle increasingly complex targets in drug discovery, where precise control of stereoisomers is paramount for biological efficacy. nih.gov

Further Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is critical for optimizing existing methodologies and designing new ones. Future research will increasingly rely on a synergy between advanced computational and spectroscopic techniques to probe the transient species and transition states involved in this compound reactions.

Computational Approaches: Density Functional Theory (DFT) calculations have already proven effective in modeling the transition states of aldol reactions, helping to rationalize the observed stereochemical outcomes, such as the dichotomy between the Felkin-Anh and Cornforth models. nih.gov Future computational studies will likely explore more complex reaction pathways, solvent effects, and the subtle interplay of steric and electronic factors that govern reactivity and selectivity. Molecular dynamics simulations may also be used to understand the conformational behavior of the bulky dicyclohexyl groups and their influence on the reaction environment. scientificlabs.co.uk

Spectroscopic Techniques: Advanced spectroscopic methods are essential for experimental validation of computational models.

Multinuclear NMR Spectroscopy : While standard for characterization, techniques like ¹¹B NMR are fundamental for studying the electronic environment of the boron center in reactants, intermediates (like boron enolates), and products. chinesechemsoc.org

Variable Temperature NMR (VT-NMR) : This technique is particularly well-suited for studying the dynamic equilibria involved in the formation of boron enolates and their subsequent reactions.

X-ray Crystallography and Spectroscopy : X-ray diffraction of stable intermediates or product complexes can provide precise structural data. chinesechemsoc.org In addition, techniques like X-ray Absorption Spectroscopy (XAS) could offer in-operando analysis of the local electronic structure at the boron center during a reaction.

By combining these powerful tools, researchers can build a comprehensive picture of how this compound functions, paving the way for the rational design of new reagents and catalysts with enhanced capabilities.

Potential Applications in Material Science Research and Development

While primarily known as a synthetic reagent, the intrinsic properties of this compound, particularly its Lewis acidity, suggest potential applications in material science. nih.gov This remains a largely unexplored frontier with significant research opportunities.

Future research could focus on several areas:

Polymer Chemistry : Organoboranes are used as catalysts or co-catalysts in polymerization reactions. nih.gov The Lewis acidic nature of this compound could be harnessed to catalyze ring-opening polymerization of epoxides or other monomers, a field where organoborane catalysts are showing increasing promise. It could also be used to create polymer-supported Lewis acids, where the borane moiety is attached to a polymer backbone, creating recyclable catalysts. smolecule.com

Boron-Containing Materials : this compound can serve as a precursor for materials incorporating boron. Research has shown that covalently grafted this compound (CDB) monolayers can be used for the ex-situ boron doping of silicon substrates through thermal fragmentation, a process relevant to semiconductor manufacturing. worktribe.com

Sensing and Advanced Materials : The interaction between Lewis acidic boranes and Lewis bases can be exploited for sensing applications. Polymers containing organoborane units have been developed as fluorescent sensors for Lewis basic substrates like pyridine. While not yet demonstrated for this compound itself, this principle could be extended to create new sensory materials. Its ability to improve bonding also suggests potential use in the formulation of advanced coatings and adhesives. nih.gov

Exploring these avenues could unlock new functionalities for this compound, extending its impact from the realm of organic synthesis to the development of next-generation materials.

Q & A

Q. How should researchers validate the environmental impact of this compound waste streams?

  • Methodological Answer :
  • Lifecycle Analysis (LCA) : Quantify boron leaching risks using EPA-approved toxicity assays (e.g., Daphnia magna bioassays).
  • Green Chemistry Metrics : Calculate E-factors and atom economy to benchmark against safer alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.